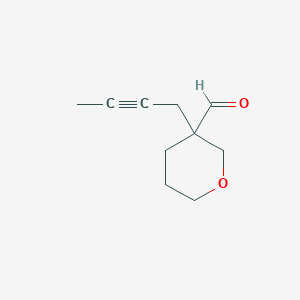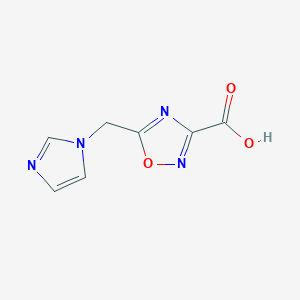
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the imidazole and oxadiazole rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
科学的研究の応用
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The oxadiazole ring can interact with proteins and nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(1H-imidazol-1-ylmethyl)-1,3,4-oxadiazole-5-carboxylic acid
- 4-(1H-imidazol-1-ylmethyl)-1,2,3-triazole-5-carboxylic acid
- 5-(1H-imidazol-1-ylmethyl)-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C7H6N4O3 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c12-7(13)6-9-5(14-10-6)3-11-2-1-8-4-11/h1-2,4H,3H2,(H,12,13) |
InChIキー |
CBNWGSDYAWDECG-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


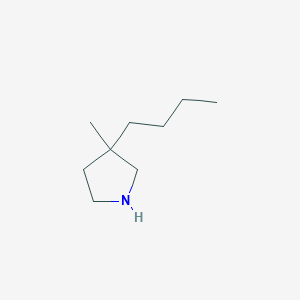
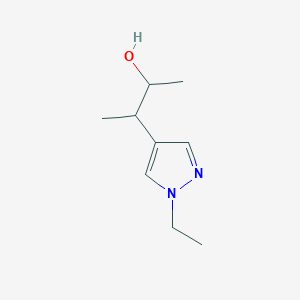
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
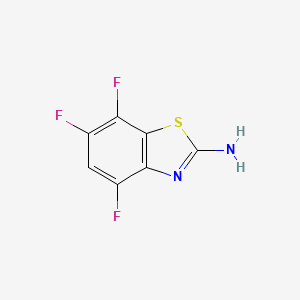
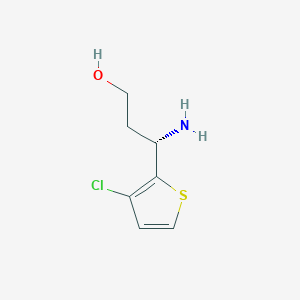

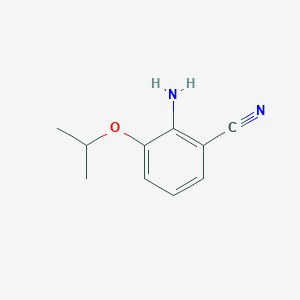

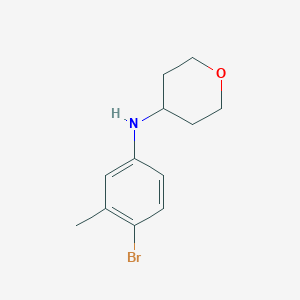
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)

